
3-Fluoro-4-(trifluoromethyl)picolinonitrile
Overview
Description
3-Fluoro-4-(trifluoromethyl)picolinonitrile is a fluorinated pyridine derivative with the molecular formula C7H2F4N2 This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a picolinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)picolinonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a picolinonitrile scaffold. One common method is the trifluoromethylation of 4-iodopyridine, followed by fluorination. This process often requires the use of reagents such as trifluoromethyl iodide and a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)picolinonitrile
- 4-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
Uniqueness
3-Fluoro-4-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the picolinonitrile core. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Biological Activity
3-Fluoro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a picolinonitrile core with a fluorine atom and a trifluoromethyl group. The presence of these electronegative fluorine atoms significantly influences the compound's chemical properties, enhancing lipophilicity and binding affinity to biological targets.
Antibacterial and Anticancer Properties
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and anticancer activities. For instance, studies have shown that trifluoromethyl-substituted compounds can serve as effective inhibitors against various bacterial strains and cancer cell lines. The structural modifications in this compound may enhance its potency in these applications.
Table 1: Biological Activity Overview
Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) / IC50 |
---|---|---|
Antibacterial | E. coli | 4.88 µg/mL |
Anticancer | A549 (Lung Cancer) | IC50 = 44.4 µM |
Anticancer | HCT116 (Colon Cancer) | IC50 = 22.4 µM |
Anticancer | PACA2 | IC50 = 52.1 µM (compared to Doxorubicin) |
The data suggests that the compound may outperform traditional chemotherapeutics like Doxorubicin in certain contexts, indicating its potential as a lead compound for drug development .
The mechanism through which this compound exerts its biological effects is still being elucidated. Initial studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Picolinonitrile Core : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Introduction of Fluorine Substituents : Fluorination reactions are performed using reagents such as Selectfluor or other fluorinating agents.
- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.
Case Studies
Several case studies have investigated the biological activity of similar fluorinated compounds:
- Anticancer Activity : A study evaluated various trifluoromethyl-substituted compounds against eight human cancer cell lines, revealing significant down-regulation of key oncogenes such as EGFR and KRAS in treated cells .
- Antimicrobial Resistance : Another study focused on designing new derivatives to combat antibiotic resistance, demonstrating that modifications to the picolinonitrile structure can enhance antimicrobial properties while maintaining low toxicity profiles .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-6-4(7(9,10)11)1-2-13-5(6)3-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMADNWTONBKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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